5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol
Overview
Description
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol is a chemical compound with the molecular formula C4H4F3N3S2 and a molecular weight of 215.22 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to an amino group, which is further connected to a thiadiazole ring.
Mechanism of Action
Target of Action
It is known that similar compounds with a trifluoroethyl group have been used as acaricides , suggesting that the compound may target pests such as mites.
Mode of Action
It is known that compounds with similar structures have been used as acaricides, which work by disrupting the normal function of the nervous system in pests .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that the compound may interfere with the normal function of the nervous system in pests, leading to their death .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may lead to the death of pests such as mites by disrupting their nervous system .
Action Environment
It is known that similar compounds have been used effectively as acaricides, suggesting that the compound may be stable and effective in various environmental conditions .
Biochemical Analysis
Biochemical Properties
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form stable complexes with metal ions, which can influence enzyme activity and protein function . For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein folding and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been shown to affect the expression of genes involved in oxidative stress response, apoptosis, and cell cycle regulation. Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher doses.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes . The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. Additionally, it can influence the production of reactive oxygen species (ROS) and other signaling molecules, impacting cellular redox balance and signaling pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function, influencing the overall cellular response.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be modulated by its subcellular localization, as it can interact with different biomolecules in distinct cellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of 2,2,2-trifluoroethylamine with 1,3,4-thiadiazole-2-thiol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and stability of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(2,2,2-Trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol include other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2-thiol
- 5-Methyl-1,3,4-thiadiazole-2-thiol
- 5-Phenyl-1,3,4-thiadiazole-2-thiol
Uniqueness
The uniqueness of this compound lies in the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties to the compound. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable molecule for various applications .
Properties
IUPAC Name |
5-(2,2,2-trifluoroethylamino)-3H-1,3,4-thiadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F3N3S2/c5-4(6,7)1-8-2-9-10-3(11)12-2/h1H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXVNUIBDLAADX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156377-70-7 | |
Record name | 5-[(2,2,2-trifluoroethyl)amino]-1,3,4-thiadiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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